molecular formula C19H19NO4 B2489843 1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1798537-54-8

1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2489843
CAS No.: 1798537-54-8
M. Wt: 325.364
InChI Key: NHIBVMSFXWPISA-UHFFFAOYSA-N
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Description

1’-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of a furan ring, a chroman moiety, and a pyrrolidinone ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting with the preparation of the furan and chroman intermediates. One common route involves the reaction of 2,5-dimethylfuran with a suitable carbonyl compound to form the furan-carbonyl intermediate. This intermediate is then reacted with a chroman derivative under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1’-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohol derivatives. Substitution reactions can lead to a variety of substituted furan or chroman derivatives .

Scientific Research Applications

1’-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying spiro compound reactivity.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1’-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets and pathways. The furan and chroman moieties may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the study of spiro compound reactivity .

Properties

IUPAC Name

1'-(2,5-dimethylfuran-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12-9-15(13(2)23-12)18(22)20-8-7-19(11-20)10-16(21)14-5-3-4-6-17(14)24-19/h3-6,9H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIBVMSFXWPISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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